molecular formula C14H20N4O5 B2630225 Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate CAS No. 1206991-39-0

Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate

Cat. No.: B2630225
CAS No.: 1206991-39-0
M. Wt: 324.337
InChI Key: OUSNUCJLRYSDSO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isoxazole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine.

    Amidation Reaction: The isoxazole derivative is then reacted with an appropriate amine to form the amide linkage.

    Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Esterification: Finally, the ethyl ester group is added via esterification of the carboxylic acid intermediate.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation Products: Oxo derivatives of the isoxazole ring.

    Reduction Products: Alcohol derivatives of the carbonyl groups.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The isoxazole moiety is known to mimic natural substrates of certain enzymes, thereby inhibiting their activity. The piperidine ring can enhance the binding affinity to these targets, while the ethyl ester group improves the compound’s bioavailability.

Comparison with Similar Compounds

  • Ethyl 4-(2-((5-methylisoxazol-3-yl)amino)-2-oxoacetamido)piperidine-1-carboxylate
  • This compound

Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, higher binding affinity to targets, and improved pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5/c1-3-22-14(21)18-6-4-10(5-7-18)15-12(19)13(20)16-11-8-9(2)23-17-11/h8,10H,3-7H2,1-2H3,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSNUCJLRYSDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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